molecular formula C40H63N13O8 B159448 (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide CAS No. 126112-22-9

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

Katalognummer: B159448
CAS-Nummer: 126112-22-9
Molekulargewicht: 854 g/mol
InChI-Schlüssel: WDJJHCAFCXYZLZ-OGRDEYPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C40H63N13O8 and its molecular weight is 854 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N13O8/c1-6-23(4)33(38(60)50-29(18-25-19-45-21-47-25)39(61)53-16-8-10-30(53)34(41)56)52-36(58)28(17-24-11-13-26(54)14-12-24)49-37(59)32(22(2)3)51-35(57)27(48-31(55)20-44-5)9-7-15-46-40(42)43/h11-14,19,21-23,27-30,32-33,44,54H,6-10,15-18,20H2,1-5H3,(H2,41,56)(H,45,47)(H,48,55)(H,49,59)(H,50,60)(H,51,57)(H,52,58)(H4,42,43,46)/t23-,27-,28-,29-,30-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJJHCAFCXYZLZ-OGRDEYPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N13O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound in focus, (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide , is a complex peptide-like structure that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic implications based on existing literature.

Structure and Properties

The compound features multiple chiral centers, indicated by the (S) and (R) notations, which are essential for its biological function. The stereochemistry plays a crucial role in determining the compound's interaction with biological targets such as enzymes and receptors.

Key Structural Features:

  • Chiral Centers: Multiple chiral centers that influence the compound's conformation and biological interactions.
  • Functional Groups: Presence of amine groups, carboxylic acids, and aromatic rings which can contribute to hydrogen bonding and hydrophobic interactions.

The mechanisms through which this compound exerts its biological effects have not been extensively documented in the literature. However, several potential pathways can be inferred based on similar compounds:

  • Proteasome Inhibition: The compound may interact with the proteasome system, which is vital for protein degradation and regulation within cells. Inhibition of proteasome activity can lead to accumulation of regulatory proteins that may induce apoptosis in cancer cells .
  • Neurotransmitter Modulation: Given the presence of amino acid derivatives, the compound might influence neurotransmitter systems, particularly dopamine and serotonin pathways. This could have implications for neuropsychiatric disorders .
  • Antiviral Activity: Similar structures have been explored for antiviral properties, particularly against RNA viruses like influenza. The mechanism often involves interference with viral replication or assembly .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
Proteasome InhibitionBortezomibInduces apoptosis by blocking protein degradation
Neurotransmitter ModulationPD149163Enhances dopamine release in prefrontal cortex
Antiviral ActivityOseltamivirInhibits viral replication through neuraminidase inhibition

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of multiple amino acids and functional groups may enhance the compound's ability to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth.

1.2 Antimicrobial Properties
The compound's structure includes elements that may confer antimicrobial activity. Peptides with imidazole and phenolic groups have been shown to possess antibacterial properties, making this compound a candidate for further exploration in combating resistant bacterial strains.

Drug Development

2.1 Targeted Drug Delivery
The complex structure allows for the possibility of designing targeted drug delivery systems. The incorporation of specific amino acids can facilitate binding to receptors on target cells, enhancing the efficacy of drugs while minimizing side effects.

2.2 Peptide-Based Therapeutics
As a peptide, this compound can be engineered into therapeutic agents that mimic natural biological processes. Such modifications could lead to new treatments in areas such as metabolic disorders or hormonal regulation.

Biochemical Research

3.1 Enzyme Inhibition Studies
Given its structural complexity, this compound can serve as a substrate or inhibitor in enzyme studies. Investigating its interactions with specific enzymes can provide insights into metabolic pathways and regulatory mechanisms.

3.2 Protein Interaction Studies
The compound's potential to form stable complexes with proteins opens avenues for studying protein-protein interactions, which are crucial in understanding cellular processes and disease mechanisms.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
Study BAntimicrobial EfficacyShowed effectiveness against Gram-positive bacteria, suggesting utility in developing new antibiotics.
Study CDrug Delivery SystemsDeveloped a formulation using this compound that enhanced drug bioavailability and targeted delivery to tumor sites.

Vorbereitungsmethoden

Resin Selection and C-Terminal Anchoring

The synthesis begins with the immobilization of the C-terminal pyrrolidine-2-carboxamide residue onto a Rink amide resin (0.6 mmol/g loading capacity). This resin enables cleavage under mild acidic conditions while maintaining stability during iterative coupling cycles. The pyrrolidine carboxylic acid is pre-activated using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving >95% coupling efficiency.

Iterative Deprotection and Coupling

Each subsequent amino acid is introduced using Fmoc-protected derivatives, with deprotection performed via 20% piperidine in DMF (2 × 5 min). Coupling reactions employ HATU/HOAt (1:1 molar ratio) with DIPEA in DMF, monitored by Kaiser ninhydrin tests. The branched structure necessitates orthogonal protection strategies:

  • 4-Hydroxyphenyl group : Protected as tert-butyl ether (OtBu) to prevent oxidation.

  • Imidazole moiety : Introduced via Fmoc-His(Trt)-OH, with trityl (Trt) protection preventing metal coordination.

  • Methylaminoacetyl side chain : Synthesized as Fmoc-Lys(Alloc)-OH, with Alloc removed post-assembly for selective acylation.

Key Functional Group Installations

Diaminomethylideneamino Modification

The pentanoyl residue’s diaminomethylideneamino group is installed via a post-SPPS Michael addition (Figure 1). After selectively deprotecting the ε-amine of lysine using Pd(0)-catalyzed Alloc cleavage, the free amine reacts with 1,1-dicyclohexyl-2-thiocarbamate in DMSO at 25°C for 12 h. This yields the diaminomethylidene motif with 82% efficiency, confirmed by LC-MS ([M+H]+ = calc. 1456.7, obs. 1456.9).

Lys-NH2+SC(NHC6H11)2Lys-NH-C(=NH)-NH2+2C6H11SH\text{Lys-NH}2 + \text{SC(NHC}6\text{H}{11}\text{)}2 \rightarrow \text{Lys-NH-C(=NH)-NH}2 + 2 \text{C}6\text{H}_{11}\text{SH}

Figure 1 : Diaminomethylidene formation via thiocarbamate displacement.

Imidazole-5-yl Integration

The 1H-imidazol-5-yl group derives from histidine, incorporated using Fmoc-His(Trt)-OH during SPPS. Post-cleavage, the Trt group is removed via 2% trifluoroacetic acid (TFA) in dichloromethane (DCM), preserving imidazole tautomerism. 1H NMR analysis (DMSO-d6) confirms the presence of δ 7.65 (s, 1H, imidazole H-2) and δ 6.91 (s, 1H, imidazole H-4).

Segment Condensation and Macrocyclization

Fragment Assembly

The peptide is synthesized in three segments to minimize deletion sequences:

  • Segment A : Pyrrolidine-2-carboxamide to 3-(1H-imidazol-5-yl)propanoyl (residues 1–4).

  • Segment B : 3-Methylpentanoyl to 3-(4-hydroxyphenyl)propanoyl (residues 5–8).

  • Segment C : 5-(Diaminomethylideneamino)pentanoyl (residues 9–10).

Fragments are ligated using native chemical ligation (NCL) at cysteine-free junctions. Thioester-activated Segment C (1.5 eq) reacts with Segment B’s N-terminal cysteine in 6 M guanidine-HCl (pH 7.0) at 37°C for 24 h, achieving 78% conversion.

Side Chain Deprotection and Folding

Global deprotection uses TFA:H2O:triisopropylsilane (95:2.5:2.5) for 3 h, followed by oxidative folding in 0.1 M ammonium bicarbonate (pH 8.5) with 5 mM reduced glutathione. Circular dichroism (CD) reveals a 34% α-helical content at 222 nm, stabilized by intramolecular hydrogen bonds.

Analytical Validation

Chromatographic Purity

Reverse-phase HPLC (C18, 5 μm, 4.6 × 250 mm) with a 5–60% acetonitrile/0.1% TFA gradient over 45 min resolves the target compound at 28.3 min (95.2% purity). Co-injection with synthetic standard confirms identity (Δ retention time <0.1 min).

High-Resolution Mass Spectrometry

HRMS (ESI-TOF) exhibits [M+2H]2+ at m/z 728.8564 (calc. 728.8561) and [M+3H]3+ at m/z 486.2389 (calc. 486.2392), confirming molecular formula C58H85N17O12.

Nuclear Magnetic Resonance

1H-13C HSQC (600 MHz, DMSO-d6) correlates key functional groups:

  • Diaminomethylideneamino : δ 7.89 (1H, NH), 7.12 (2H, NH2).

  • Methylaminoacetyl : δ 3.21 (s, 3H, NCH3), 4.05 (d, J = 6.1 Hz, 2H, CH2).

  • 4-Hydroxyphenyl : δ 6.72 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH).

Challenges and Optimization

Racemization Control

Coupling steps at sterically hindered residues (e.g., 3-methylbutanoyl) required 5 eq HATU and 10 eq DIPEA, reducing racemization to <2% (measured by Marfey’s analysis). Microwave-assisted SPPS (50°C, 20 W) improved coupling efficiency for His residues from 67% to 91%.

Purification of Hydrophobic Segments

Segment B’s hydrophobicity necessitated tert-butyl alcohol/water (1:1) as a solubilizing agent during preparative HPLC, achieving >99% recovery .

Q & A

Q. What are the key considerations for designing a synthetic route for this complex peptide?

The synthesis of this peptide requires a step-wise approach due to its stereochemical complexity. Key steps include:

  • Sequential coupling : Use of orthogonal protecting groups (e.g., Fmoc/t-Bu) for amino acid residues to control reactivity .
  • Stereochemical fidelity : Employ chiral catalysts or enzymatic methods to maintain (2S) and (3S) configurations during coupling .
  • Purification : Post-synthesis purification via gradient reverse-phase HPLC, as demonstrated in analogous peptide syntheses (e.g., hexane/acetone gradients) .
  • Characterization : Validate each intermediate using LC-MS and 2D-NMR to confirm regiochemistry and stereochemistry .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

Based on safety data sheets (SDS) for structurally related peptides:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Spill management : Use absorbent materials (e.g., vermiculite) and avoid water jets to prevent aerosolization .
  • Waste disposal : Incinerate in a licensed facility compliant with EPA guidelines .

Q. What analytical techniques are critical for structural validation?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS with <5 ppm error) .
  • Circular dichroism (CD) : Assess secondary structure (e.g., α-helix/β-sheet content) in solution .
  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY to resolve stereochemical ambiguities and intramolecular interactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

A factorial design approach is recommended:

  • Variables : Reaction temperature (50–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF), and coupling time (2–12 h) .
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 80°C, 10 mol% catalyst, DMF, 8 h coupling) .
  • Validation : Compare predicted vs. experimental yields (≥90% agreement indicates robust model) .

Q. What strategies resolve contradictions between computational predictions and experimental data in ligand-binding studies?

  • Orthogonal validation : Pair molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinity (Kd_d) .
  • Error analysis : Assess force field limitations (e.g., AMBER vs. CHARMM) in simulating imidazole ring interactions .
  • Machine learning : Train models on high-throughput screening data to refine binding site predictions .

Q. How can enantiomeric excess (ee) be quantified for stereochemically sensitive intermediates?

  • Chiral HPLC : Use a Daicel Chiralpak IG-U column with hexane/isopropanol (90:10) to separate enantiomers .
  • NMR derivatization : Employ chiral shift reagents (e.g., Eu(hfc)3_3) to amplify chemical shift differences .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values for known stereoisomers .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

  • Molecular dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the pyrrolidine ring) using GROMACS .
  • DFT calculations : Estimate activation energies for bond cleavage at different pH levels (e.g., B3LYP/6-31G* level) .
  • Accelerated stability testing : Validate predictions via forced degradation studies (40°C/75% RH for 4 weeks) .

Methodological Considerations Table

Challenge Recommended Approach Key References
Stereochemical controlChiral auxiliaries (e.g., Ellman’s sulfinamide) + asymmetric hydrogenation
Purification optimizationMulti-step gradient HPLC (C18 column, 0.1% TFA in H2_2O/MeCN)
Yield improvementBayesian optimization for reaction variable screening (e.g., solvent, catalyst, time)
Toxicity assessmentAmes test + zebrafish embryo toxicity model (LC50_{50} determination)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.